endo-BCN-PEG3-acid
Overview
Description
endo-BCN-PEG3-acid is a polyethylene glycol-based linker used in click chemistry. It consists of a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. The BCN group is highly reactive and can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG3-acid are azide-tagged biomolecules and primary amine groups . The compound interacts with these targets through a process known as click chemistry .
Mode of Action
The this compound compound consists of a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .
Pharmacokinetics
The compound contains a hydrophilic polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s hydrophilic PEG spacer suggests that it may be more effective in aqueous environments .
Biochemical Analysis
Biochemical Properties
endo-BCN-PEG3-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with primary amine groups and azide-tagged biomolecules . The nature of these interactions involves the formation of a stable amide bond with primary amine groups and a reaction with azide-tagged biomolecules .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of PROTAC molecules, it indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with primary amine groups and azide-tagged biomolecules . These interactions lead to the formation of PROTAC molecules, which can selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
It is known that the compound can interact with primary amine groups and azide-tagged biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the polyethylene glycol (PEG) spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG3-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the precise connection of target molecules in complex biological environments .
Common Reagents and Conditions
Reagents: Azide-tagged biomolecules, EDC, HATU
Conditions: Mild, room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are stable amide bonds and cycloaddition products, which are used in various applications such as bioconjugation and drug delivery .
Scientific Research Applications
endo-BCN-PEG3-acid is widely used in scientific research due to its versatility and efficiency in click chemistry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and modification of biomolecules for imaging and diagnostic purposes.
Medicine: Employed in the development of drug delivery systems and targeted therapies.
Industry: Utilized in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG4-acid: Contains an additional PEG unit, providing increased solubility and flexibility.
exo-BCN-PEG3-acid: Similar structure but with different stereochemistry, affecting its reactivity and selectivity.
BCN-PEG3-Biotin: Includes a biotin moiety for applications in biotin-streptavidin systems.
Uniqueness
endo-BCN-PEG3-acid is unique due to its optimal balance of reactivity, stability, and biocompatibility. Its PEG spacer enhances solubility in aqueous media, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCHHRLBMBFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807501-82-1 | |
Record name | endo-BCN-PEG3-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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